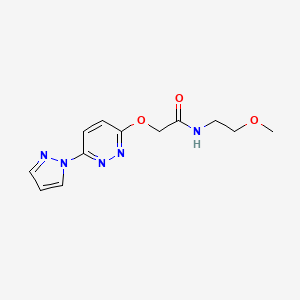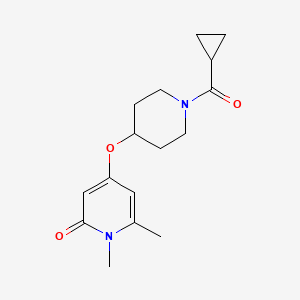
4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and crystal structure of compounds related to the target chemical, demonstrating the feasibility of synthesizing complex molecules with potential bioactive properties. For example, novel compounds have been synthesized through various reactions, including cross-conjugated ketones and dinitriles containing cycloalkane or piperidine fragments, highlighting the structural diversity achievable with these frameworks (Zh. A. Krasnaya et al., 2009; M. Demidov et al., 2021).
Bioactivity
The bioactivity of related compounds has been studied, showing broad inhibitory activities toward fungi and potential for pharmaceutical applications. For instance, cyclopropanecarboxylic acid derivatives have shown excellent herbicidal and fungicidal activities, indicating the utility of these molecules in developing new agrochemicals (L. Tian et al., 2009).
Anticancer and Antimicrobial Applications
Some derivatives have been evaluated for their anticancer activity, providing insights into the therapeutic potential of these compounds. For example, compounds synthesized through microwave-assisted processes have shown significant anticancer activity against various human cancer cell lines, suggesting their relevance in medicinal chemistry (S. Hadiyal et al., 2020). Furthermore, antimicrobial and nematicidal activities have been observed in polysubstituted cyclopropane derivatives, indicating their potential in addressing microbial infections and pest control (Janardhan Banothu et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is soluble guanylate cyclase (sGC) . sGC is the endogenous receptor for nitric oxide (NO) and plays a crucial role in several diseases associated with oxidative stress .
Mode of Action
In a pathological oxidative environment, the heme group of sGC can be oxidized, rendering it unresponsive to NO and leading to a loss in its ability to catalyze the production of cyclic guanosine monophosphate (cGMP) . This compound is designed to activate oxidized sGC, thereby restoring its ability to catalyze the production of cGMP .
Biochemical Pathways
The compound affects the sGC/NO/cGMP pathway . A dysfunctional sGC/NO/cGMP pathway has been implicated in contributing to elevated intraocular pressure associated with glaucoma . By activating oxidized sGC, the compound restores the functionality of this pathway .
Pharmacokinetics
The compound is specifically designed for topical ocular administration . This method of administration allows the compound to directly target the affected area, potentially improving its bioavailability and reducing systemic side effects .
Result of Action
The compound robustly lowers intraocular pressure in a model of elevated intraocular pressure . This effect is observed over 24 hours after a single topical ocular drop . The compound has been selected for clinical evaluation due to these promising results .
Future Directions
properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-9-14(10-15(19)17(11)2)21-13-5-7-18(8-6-13)16(20)12-3-4-12/h9-10,12-13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGGBFTZVQCFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

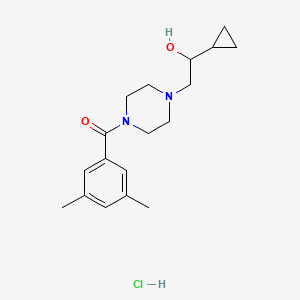
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-[(5E)-5-[3-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2454286.png)
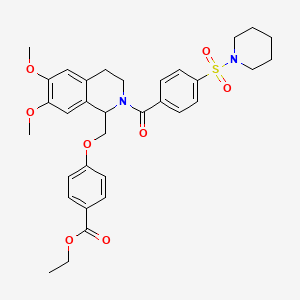
![1-(pyridin-4-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2454289.png)
![8-bromo-3-(2,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2454291.png)
![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2454292.png)
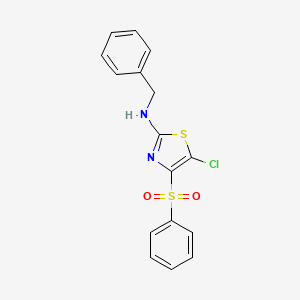
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2454295.png)
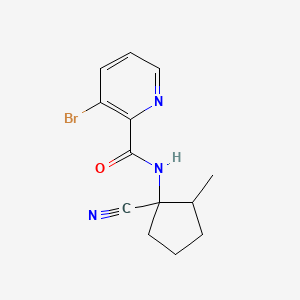

![6-Cyclopropyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2454299.png)
![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454300.png)
